AA92593

Descripción

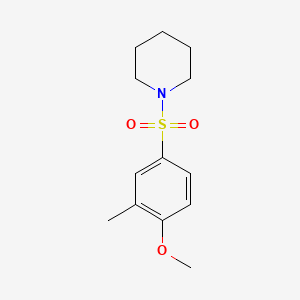

Propiedades

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKLZINZGEPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Opsinamide AA92593: A Technical Guide to its Selectivity Profile for Mammalian Opsins

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a synthetic small molecule, classified as an opsinamide, that has emerged as a potent and selective competitive antagonist of mammalian melanopsin (OPN4).[1][2][3][4] Melanopsin, a G protein-coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex, and sleep regulation.[2][3][5] The specificity of AA92593 for mammalian melanopsin over other opsins, including visual photoreceptors, makes it an invaluable tool for dissecting the physiological roles of melanopsin and a potential therapeutic agent for conditions involving light sensitivity and circadian disruption.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of AA92593, detailing its binding affinities, functional inhibition across various opsins, and the experimental protocols used for its characterization.

Quantitative Selectivity Profile of AA92593

The selectivity of AA92593 is most pronounced for mammalian melanopsins, with significantly lower or no activity observed against non-mammalian and invertebrate opsins. The following tables summarize the quantitative data from various studies.

| Target Opsin | Mammalian Species | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Melanopsin (OPN4) | Human | GsX GloSensor | COS-1 | EC50 | 1.05 ± 0.28 µM | [6] |

| Melanopsin (OPN4) | Human | Calcium Imaging | CHO-K1 | Apparent Kb | 105 nM | [1] |

| Melanopsin (OPN4) | Mouse | GsX GloSensor | COS-1 | EC50 | 2.98 ± 0.58 µM | [6] |

| Melanopsin (OPN4) | Mouse | Calcium Imaging | CHO-K1 | IC50 | 665 ± 9 nM | [1] |

| Melanopsin (OPN4) | Mouse | Electrophysiology | Xenopus Oocytes | IC50 | 190 nM | [1] |

Table 1: Potency of AA92593 against Mammalian Melanopsins.

| Target Opsin | Species | Assay Type | Cell Line/System | Parameter | Value/Observation | Reference |

| Lanceolatum Melanopsin | Invertebrate (Amphioxus) | GsX GloSensor | COS-1 | Inhibition | Insensitive to antagonist | [2] |

| Belcheri Melanopsin | Invertebrate (Amphioxus) | GsX GloSensor | COS-1 | Inhibition | ~34% reduction with 16.7 µM AA92593 | [2] |

| Non-mammalian vertebrate melanopsins | Various | Cell-based assays | COS-1 | Inhibition | Not effectively inhibited | [2][5] |

| Rod/Cone Photoreceptors | Mouse | In vivo PLR | C57BL/6J mice | Effect | Unaffected by opsinamide | [1] |

| 74 Biological Targets (GPCRs, ion channels) | Various | Radioligand Binding | - | Inhibition | Failed to inhibit at 10 µM | [4] |

Table 2: Selectivity of AA92593 against Non-Mammalian and Other Opsins.

Molecular Basis of Selectivity

Recent studies have elucidated the molecular underpinnings of AA92593's specificity for mammalian melanopsins. The antagonist's binding is dependent on a set of five specific amino acid residues within the retinal-binding pocket that are conserved among mammalian melanopsins but differ in their non-mammalian counterparts.[2][5] These residues are Phe-942.61, Ser-188ECL2, Trp-189ECL2, Leu-2075.42, and Ser-2696.52.[2][5] Mutational studies have confirmed that substituting these residues in mammalian melanopsin reduces its sensitivity to AA92593, while introducing them into AA92593-insensitive non-mammalian melanopsins confers susceptibility to the antagonist.[2]

Signaling Pathways

Mammalian melanopsin primarily signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[7] However, it has also been shown to couple to Gs and Gi/o pathways.[2][7] AA92593 acts as a competitive antagonist at the retinal-binding site, thereby preventing the light-induced conformational changes necessary for G protein activation.[1][2][3]

Melanopsin Signaling Pathway and AA92593 Inhibition.

Experimental Protocols & Workflows

The characterization of AA92593's selectivity profile has been achieved through a combination of in vitro and in vivo assays.

GsX GloSensor™ cAMP Assay

This cell-based assay is used to quantify the activation of Gq-coupled receptors like melanopsin by converting the signal to a readily measurable cAMP response.

Methodology:

-

Cell Culture and Transfection: COS-1 cells are cultured and co-transfected with plasmids encoding the opsin of interest and a Gsα chimera (e.g., Gsα/q11). The Gsα chimera contains the C-terminal sequence of a Gqα subunit, allowing it to be activated by the Gq-coupled opsin and subsequently activate adenylyl cyclase. A luciferase-based cAMP biosensor (GloSensor™) is also co-expressed.

-

Incubation: 24 hours post-transfection, 11-cis-retinal is added to the medium to reconstitute the photopigment.

-

Assay Preparation: Cells are harvested and incubated with the GloSensor™ cAMP Reagent.

-

Compound Addition: Varying concentrations of AA92593 are added to the cells.

-

Measurement: The cells are exposed to light to activate the opsin, and the resulting luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer. A decrease in the light-induced luminescence in the presence of AA92593 indicates antagonistic activity.

GsX GloSensor™ Assay Experimental Workflow.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd or Kb) of AA92593 to melanopsin.

Methodology:

-

Membrane Preparation: CHO cells stably expressing human melanopsin (CHOOpn4) are harvested, and the cell membranes are isolated by sonication and centrifugation.

-

Competition Binding: Isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]2-AA41612, an analog of AA92593) and increasing concentrations of unlabeled AA92593.[1] The incubation is typically carried out for 2 hours at 25°C in the dark.

-

Filtration and Washing: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki or Kb value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Experimental Workflow.

In Vivo Pupillary Light Reflex (PLR) Assay

This assay assesses the in vivo efficacy of AA92593 on a melanopsin-dependent physiological response.

Methodology:

-

Animal Model: Wild-type (C57BL/6J) mice are used.

-

Drug Administration: AA92593 (e.g., 30 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]

-

Acclimation: Mice are dark-adapted before the PLR measurement.

-

Light Stimulation: 20 minutes post-injection, the mouse's eye is exposed to a high-intensity light stimulus (e.g., 1013 photons/cm-2/s-1), which preferentially activates the melanopsin system.[1]

-

Measurement: The pupil diameter is recorded using an infrared camera before, during, and after the light stimulus.

-

Analysis: The degree of pupil constriction is quantified and compared between vehicle-treated and AA92593-treated animals. A significant attenuation of pupil constriction in the presence of AA92593 indicates in vivo antagonism of melanopsin.

Conclusion

The opsinamide AA92593 demonstrates a high degree of selectivity for mammalian melanopsins. This specificity is conferred by a unique set of amino acid residues within the retinal-binding pocket of mammalian OPN4. The quantitative data derived from a variety of robust in vitro and in vivo assays consistently support its role as a potent and selective antagonist. As such, AA92593 stands as a critical pharmacological tool for the targeted investigation of melanopsin-mediated physiology and the development of novel therapeutics for light-related disorders.

References

- 1. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. GloSensor™ cAMP Assay Protocol [promega.kr]

The Pharmacokinetics and Biodistribution of AA92593: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of AA92593, a selective and competitive antagonist of melanopsin (OPN4). The data presented herein is crucial for understanding the in vivo behavior of this compound and for designing future preclinical and clinical studies.

Executive Summary

AA92593 is a small molecule that acts as an opsinamide, potently inhibiting melanopsin-mediated phototransduction.[1] It functions by competing with retinal for the retinal-binding pocket of melanopsin, thereby displacing retinal and potentially triggering downstream signaling that results in an increased expression of Per1.[2][3] This compound has demonstrated efficacy in attenuating melanopsin-mediated physiological responses, such as the pupillary light reflex (PLR), in in vivo models.[2][4] Understanding its pharmacokinetic profile and tissue distribution is essential for optimizing dosing regimens and ensuring target engagement.

Pharmacokinetic and Biodistribution Data

Systemic administration of AA92593 via intraperitoneal (IP) injection in mice has demonstrated its ability to penetrate key tissues, including the brain and retina. The following table summarizes the quantitative data on the tissue concentration of AA92593 at various time points following a single 30 mg/kg IP dose.

| Time Point | Tissue | Concentration (ng/g of tissue) | Molar Concentration (~µM) |

| 30 minutes | Retina | > 2,000 | ~ 7.5 |

| 2 hours | Retina | > 95% cleared | - |

Data sourced from in vivo studies in mice.[4]

These findings indicate that AA92593 achieves significant concentrations in the retina, the primary site of melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs), within 30 minutes of administration.[4] The compound is then rapidly cleared, with over 95% eliminated from the retina within 2 hours.[4] This rapid clearance provides a defined temporal window for assessing its in vivo efficacy and reversibility.[4]

Experimental Protocols

The pharmacokinetic data presented was obtained through a detailed bioanalytical method. The following protocol outlines the key steps involved in the sample preparation and analysis.

Bioanalysis for Pharmacokinetics [4]

-

Tissue Homogenization:

-

Frozen brain and retina samples were weighed.

-

Tissues were homogenized in four volumes (w/v) of a homogenization buffer consisting of 50% water, 30% 2-propanol, and 20% DMSO.

-

-

Sample Preparation:

-

A 150 µl internal standard solution (AA92593 in 80% acetonitrile/ 20% DMSO) was added to a 50 µl aliquot of the homogenized tissue or plasma sample.

-

The samples were thoroughly mixed.

-

Centrifugation was performed to pellet any solid debris.

-

-

LC/MS/MS Analysis:

-

The resulting supernatant was directly injected into a ThermoFinnigan Quantum Ultra LC/MS/MS system for quantitative analysis.

-

A standard curve, ranging from 0 to 5,000 ng/ml, was generated in tissue homogenates to accurately determine the concentrations of AA92593 in the brain and retina samples.

-

Visualizations

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the pharmacokinetic analysis of AA92593.

Caption: Mechanism of action of AA92593 on the melanopsin signaling pathway.

Conclusion

The available data indicates that AA92593 effectively penetrates the brain and retina following systemic administration, reaching concentrations sufficient to engage its molecular target, melanopsin. Its rapid clearance profile suggests a transient pharmacological effect, which can be advantageous for applications requiring reversible modulation of melanopsin activity. The detailed experimental protocol provides a foundation for the replication and further investigation of the pharmacokinetic properties of AA92593 and related compounds. This technical guide serves as a valuable resource for researchers and drug development professionals working on the advancement of melanopsin-targeted therapies.

References

The Opsinamide AA92593: A Technical Guide for Investigating Circadian Photoentrainment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its application in the study of circadian photoentrainment. AA92593 serves as a critical tool for dissecting the roles of intrinsically photosensitive retinal ganglion cells (ipRGCs) in non-image-forming visual functions.

Core Mechanism of Action

AA92593 functions as a potent antagonist of melanopsin-mediated phototransduction.[1] It competitively binds to the retinal-binding pocket of melanopsin, displacing the native chromophore, retinal.[2][3] This action prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of downstream G-protein signaling pathways, including Gq, Gs, and Gi.[4][5] The specificity of AA92593 for mammalian melanopsins is attributed to its interaction with five key amino acid residues near the retinal-binding site: Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269.[4][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AA92593, providing a comparative overview of its potency and efficacy in various experimental settings.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | 665 nM | Chinese Hamster Ovary (CHO) cells expressing OPN4 | Ca2+ Flux Assay | [1][2][3] |

| 1.05 ± 0.28 µM | Human Melanopsin in COS-1 cells | GsX GloSensor Assay | [4] | |

| 2.98 ± 0.58 µM | Mouse Melanopsin in COS-1 cells | GsX GloSensor Assay | [4] | |

| Apparent Kb | 105 nM | Human Melanopsin | Schild Regression Analysis | [9][10] |

| In Vivo Efficacy | ~50% attenuation of pupil constriction | Wild-type mice | Pupillary Light Reflex (PLR) | [2][3] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling cascade initiated by light activation of melanopsin and the point of intervention by AA92593.

Caption: Signaling pathway of melanopsin-mediated photoentrainment and inhibition by AA92593.

Experimental Protocols

Detailed methodologies for key experiments involving AA92593 are provided below.

In Vitro Ca2+ Flux Assay in CHO-Opn4 Cells

This assay measures the inhibitory effect of AA92593 on light-induced intracellular calcium elevation in a heterologous expression system.

1. Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHO-Opn4) in appropriate growth medium.

-

Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Compound Preparation and Incubation:

-

Prepare a stock solution of AA92593 in DMSO.

-

Create a serial dilution of AA92593 in a suitable assay buffer.

-

Remove growth medium from cells and add the AA92593 dilutions.

-

Incubate the plate in the dark for a specified period (e.g., 30 minutes) at 37°C.

3. Calcium Indicator Loading:

-

Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Add the dye solution to each well and incubate in the dark for 1 hour at 37°C.

4. Measurement of Calcium Flux:

-

Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium.

-

Establish a baseline fluorescence reading for each well.

-

Stimulate the cells with a brief pulse of blue light (e.g., 480 nm).

-

Record the change in fluorescence intensity over time.

5. Data Analysis:

-

Determine the peak fluorescence response for each concentration of AA92593.

-

Normalize the data to the response of vehicle-treated control wells.

-

Plot the normalized response against the logarithm of the AA92593 concentration and fit a dose-response curve to calculate the IC50 value.

In Vivo Pupillary Light Reflex (PLR) Measurement in Mice

This experiment assesses the in vivo efficacy of AA92593 by measuring its effect on the melanopsin-dependent pupillary light reflex.

1. Animal Handling and Dosing:

-

Use wild-type mice as the experimental group.

-

Administer AA92593 via intraperitoneal (IP) injection at a dose of 30 mg/kg.[2][3] The compound can be formulated in a vehicle such as DMSO and saline.

-

Allow for a pre-treatment period of approximately 20 minutes for the compound to distribute.[3]

2. Pupil Diameter Measurement:

-

Place the mouse in a dark-adapted state.

-

Use an infrared camera and appropriate software to record the pupil diameter.

-

Deliver a high-irradiance blue light stimulus (e.g., 10^13 photons/cm²/s) to elicit a pupillary constriction mediated by both rods/cones and melanopsin.[2][9]

3. Data Acquisition and Analysis:

-

Record the pupil diameter before, during, and after the light stimulus.

-

Calculate the degree of pupil constriction as a percentage of the initial baseline diameter.

-

Compare the pupillary constriction in AA92593-treated mice to that of vehicle-treated control mice.

-

A significant reduction in the sustained pupillary constriction indicates effective melanopsin antagonism.

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating a novel melanopsin antagonist, using AA92593 as a reference compound.

Caption: A generalized workflow for the evaluation of melanopsin antagonists.

Conclusion

AA92593 is a well-characterized and specific tool for the pharmacological inhibition of mammalian melanopsin. Its utility in both in vitro and in vivo systems allows for the precise investigation of melanopsin's role in circadian photoentrainment and other non-image-forming visual functions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to employ AA92593 in their studies.

References

- 1. AA92593 - Forlabs Website [forlabs.co.uk]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating Non-Visual Photoreception with AA92593: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of AA92593, a potent and selective antagonist of mammalian melanopsin, for the investigation of non-visual photoreception. This document details the molecular basis of AA92593's action, its effects on melanopsin-mediated signaling pathways, and provides detailed protocols for key in vitro and in vivo experimental assays.

Introduction to AA92593 and Non-Visual Photoreception

Non-visual photoreception, a process distinct from conventional sight, governs a range of physiological responses to light, including circadian rhythm entrainment, pupillary light reflex (PLR), and sleep-wake cycles. The primary photopigment responsible for these functions in mammals is melanopsin (OPN4), a G-protein coupled receptor (GPCR) expressed in a subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).

AA92593 is a small molecule opsinamide that acts as a specific and competitive antagonist of mammalian melanopsin.[1][2] It functions by competing with the chromophore retinal for the retinal-binding pocket of the melanopsin protein.[3] This selective inhibition makes AA92593 an invaluable tool for dissecting the roles of melanopsin in various physiological processes, without significantly affecting rod and cone-mediated vision.[4]

Molecular Mechanism and Specificity

AA92593 exhibits high specificity for mammalian melanopsins. The molecular basis for this selectivity lies in specific amino acid residues within the retinal-binding pocket. Studies have identified five key residues (Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269 in human melanopsin) that are conserved among mammals and are crucial for the binding of AA92593.[1][2] Non-mammalian vertebrate and invertebrate melanopsins, which lack this specific combination of residues, are largely insensitive to AA92593.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for AA92593 from various studies.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 | Human Melanopsin (in COS-1 cells, Gsα/q11 assay) | 1.05 ± 0.28 µM | [2] |

| Mouse Melanopsin (in COS-1 cells, Gsα/q11 assay) | 2.98 ± 0.58 µM | [2] | |

| Mouse Melanopsin (in CHOOpn4 cells, Ca2+ influx assay) | 665 ± 9 nM | [4] | |

| Apparent Kb | Human Melanopsin (in CHOOpn4 cells) | 105 nM | [4] |

Table 1: In Vitro Potency of AA92593

| Animal Model | Dose and Administration | Effect | Reference |

| rd mice | 30 mg/kg, intraperitoneal (i.p.) | Attenuated pupil constriction by ~50% in response to high-intensity light. | [4] |

| Wild-type C57BL/6J mice | 30 mg/kg, i.p. | Attenuated pupillary light reflex (PLR) at high light intensity. | [4] |

Table 2: In Vivo Efficacy of AA92593

Signaling Pathways

Melanopsin activation by light initiates a signaling cascade through various G-protein subtypes, primarily the Gq/11 pathway, but also involving Gs and Gi pathways. AA92593 competitively inhibits the initial step of this cascade.

Melanopsin signaling and AA92593 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AA92593.

In Vitro Cell-Based cAMP Assay

This protocol is designed to measure the antagonistic effect of AA92593 on melanopsin-mediated G-protein signaling in a controlled cellular environment.

Workflow for in vitro cAMP assay.

Materials:

-

COS-1 or CHO cells

-

Expression plasmids for mammalian melanopsin, Gsα/q11 chimera, and a cAMP reporter (e.g., GloSensor™)

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent

-

9-cis-retinal

-

AA92593

-

Luminescence plate reader

-

Light source for stimulation

Procedure:

-

Cell Culture and Transfection:

-

Seed COS-1 or CHO cells in 96-well plates at an appropriate density.

-

Co-transfect the cells with plasmids encoding melanopsin, the Gsα/q11 chimera, and the cAMP reporter according to the manufacturer's protocol. The Gsα/q11 chimera allows the Gq-coupled melanopsin to signal through the cAMP pathway, which is readily measurable.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare a stock solution of 9-cis-retinal and add it to the cells at a final concentration of approximately 1 µM to reconstitute the photopigment.

-

Prepare serial dilutions of AA92593 in assay buffer.

-

Add the different concentrations of AA92593 to the respective wells and incubate in the dark for a predetermined period (e.g., 30 minutes).

-

-

Light Stimulation and Measurement:

-

Expose the plate to a controlled light stimulus (e.g., blue light, ~480 nm) for a specific duration.

-

Immediately measure the luminescence signal using a plate reader. The signal intensity is proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

Normalize the luminescence data to a vehicle control.

-

Plot the normalized response against the concentration of AA92593 and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vivo Pupillary Light Reflex (PLR) Assay

This protocol assesses the in vivo efficacy of AA92593 by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.

Workflow for in vivo PLR assay.

Materials:

-

Mouse models (e.g., C57BL/6J, Opn4-/-, rd/rd)

-

AA92593

-

Vehicle solution (e.g., DMSO and saline)

-

Infrared video camera and recording system

-

Controlled light source (e.g., LED with defined wavelength and intensity)

-

Animal restrainer (optional)

Procedure:

-

Animal Preparation:

-

Dark-adapt the mice for at least 2 hours, or overnight, before the experiment.

-

Administer AA92593 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Allow 20-30 minutes for the compound to be absorbed and distributed.

-

-

Pupil Recording:

-

Gently restrain the mouse and position its head so that one eye is aligned with the infrared camera.

-

Record the baseline pupil diameter in complete darkness for a few seconds.

-

Deliver a high-intensity light stimulus (e.g., >1013 photons/cm2/s) of a specific wavelength (e.g., blue light, ~480 nm) for a defined duration (e.g., 10-30 seconds).

-

Continue recording the pupil diameter during and after the light stimulus to capture the constriction and subsequent re-dilation.

-

-

Data Analysis:

-

Use image analysis software to measure the pupil diameter from the recorded video frames.

-

Normalize the pupil diameter to the baseline value.

-

Plot the normalized pupil diameter over time for both the AA92593-treated and vehicle-treated groups.

-

Compare the extent and dynamics of pupil constriction between the two groups to determine the effect of AA92593.

-

In Vivo Electroretinography (ERG)

This protocol is used to assess the functional integrity of different retinal cell types and to confirm the specificity of AA92593 for melanopsin-driven responses over rod and cone-mediated vision.

Materials:

-

Mouse models

-

AA92593 and vehicle

-

ERG recording system (including corneal electrodes, reference and ground electrodes, amplifier, and light source)

-

Anesthetics (e.g., ketamine/xylazine)

-

Mydriatic eye drops (to dilate the pupils)

Procedure:

-

Animal Preparation:

-

Dark-adapt the mice overnight for scotopic (rod-driven) recordings.

-

Anesthetize the mouse and dilate its pupils with a mydriatic agent.

-

Place the corneal electrode on the eye, and the reference and ground electrodes subcutaneously.

-

-

Scotopic ERG Recording:

-

In a dark room, present a series of light flashes of increasing intensity.

-

Record the electrical responses from the retina. The a-wave (initial negative deflection) originates from photoreceptors, and the b-wave (subsequent positive deflection) reflects the activity of bipolar cells.

-

-

Photopic ERG Recording:

-

Light-adapt the mouse for several minutes to saturate the rods.

-

Present light flashes against a lighted background to elicit cone-driven responses.

-

Record the photopic ERG waveforms.

-

-

AA92593 Administration and Re-testing:

-

Administer AA92593 or vehicle and wait for the appropriate time.

-

Repeat the ERG recordings to assess any changes in the waveforms.

-

-

Data Analysis:

-

Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions.

-

Compare the ERG parameters before and after AA92593 administration to determine if the compound affects rod and cone pathways. A lack of significant change in these parameters confirms the specificity of AA92593 for melanopsin-driven responses.

-

Conclusion

AA92593 is a powerful and specific pharmacological tool for the study of non-visual photoreception. Its ability to selectively block mammalian melanopsin allows researchers to delineate the contributions of this photopigment to a wide array of physiological functions. The experimental protocols outlined in this guide provide a robust framework for utilizing AA92593 in both in vitro and in vivo settings, facilitating further discoveries in this exciting field of research.

References

AA92593's effect on pupillary light reflex pathway

An In-Depth Technical Guide to the Effects of AA92593 on the Pupillary Light Reflex Pathway

Introduction

The pupillary light reflex (PLR) is a fundamental neurological response that controls the diameter of the pupil in reaction to the intensity of ambient light.[1][2] This reflex is not only crucial for adapting vision across various light levels but also serves as a key diagnostic tool for assessing brain stem function.[1][2] The PLR is primarily mediated by a specialized subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) that express the photopigment melanopsin (OPN4).[3][4] These cells detect light and initiate the neural signaling cascade that results in pupillary constriction.

This technical guide focuses on the compound AA92593 , a novel sulfonamide compound also known as an "opsinamide".[5] AA92593 has been identified as a potent, selective, and competitive antagonist of mammalian melanopsin.[6][7][8] Its ability to specifically modulate the function of ipRGCs makes it a valuable tool for researchers studying non-image forming visual responses and for professionals in drug development exploring therapeutic control over light-dependent behaviors.[5] This document provides a comprehensive overview of AA92593's mechanism of action, its quantitative effects on melanopsin signaling, and its direct impact on the pupillary light reflex pathway, supported by detailed experimental protocols and pathway diagrams.

Mechanism of Action: Competitive Antagonism of Melanopsin

AA92593 functions as a specific and competitive antagonist of melanopsin (OPN4).[3][6] The mechanism involves the compound occupying the retinal-binding pocket of the melanopsin protein.[3][6] By binding to this site, AA92593 competitively inhibits the binding of the natural chromophore, 9-cis-retinal, which is essential for melanopsin's light-sensing function.[5][7] This displacement of retinal prevents the conformational change in the opsin protein that normally occurs upon photoexcitation, thereby blocking the initiation of the downstream G-protein coupled signaling cascade that leads to cellular responses like ipRGC depolarization and the pupillary light reflex.[3][5]

The specificity of AA92593 is a key attribute; it has been shown to be highly selective for mammalian melanopsins, with no significant off-target effects on rod or cone photoreceptor pathways or a large panel of other GPCRs and ion channels.[5][9] This specificity is attributed to key amino acid residues conserved in the retinal-binding site of mammalian melanopsins that directly interact with the AA92593 molecule.[7][8]

Quantitative Pharmacological Data

The antagonistic potency of AA92593 has been quantified through various in vitro assays. These studies confirm its high affinity and inhibitory effect on melanopsin signaling.

| Parameter | Value | Cell/System | Description | Citation |

| IC₅₀ | 665 ± 9 nM | CHOOpn4 Cells | Half-maximal inhibitory concentration in a light-induced cytosolic Ca2+ flux assay. | [3][5][6][9][10] |

| Apparent Kb | 105 nM | Human Melanopsin | Apparent binding affinity determined via Schild analysis. | [5] |

| Ki | 16 nM | OPN4 Receptor | Inhibitor constant for the Opsin 4 (OPN4) receptor. | [10] |

| Selectivity | > 10 µM | 74 Biological Targets | No significant inhibition observed at a high concentration against a panel of GPCRs and ion channels. | [5][9] |

In Vivo Efficacy on Pupillary Light Reflex

In vivo studies in murine models have demonstrated the significant effect of AA92593 on the pupillary light reflex, confirming its ability to antagonize melanopsin function in a living organism.

Summary of In Vivo PLR Effects

| Parameter | Value | Animal Model | Effect | Citation |

| Dose | 30 mg/kg | Wild-Type & rd Mice | Attenuated pupil constriction by approximately 50%. | [3][5][6][10][11] |

| Administration | Intraperitoneal (i.p.) | Wild-Type & rd Mice | Systemic delivery, 20 minutes prior to PLR measurement. | [3][5][6][11] |

| Light Stimulus | 1013 photons cm-2 s-1 | Wild-Type & rd Mice | High light intensity to specifically engage melanopsin-mediated PLR. | [3][5][6][11] |

| Observed Effects | - | Wild-Type & rd Mice | Slower constriction, reduced maximum constriction, and faster relaxation of the pupil. | [5][11] |

| Reversibility | ~60 minutes | Wild-Type & rd Mice | Normal PLR response resumed, correlating with compound clearance from the retina. | [5][11] |

Detailed Experimental Protocol: In Vivo Pupillometry

The following protocol outlines the methodology used to assess the effect of AA92593 on the pupillary light reflex in mice.[5][11]

-

Animal Models: Adult rd mice (lacking functional rods and cones, isolating the melanopsin system) and wild-type (C57BL/6J) mice were used. Control experiments were also performed on melanopsin-deficient (Opn4-/-) mice to confirm target specificity.

-

Compound Administration: Mice were administered a single intraperitoneal (i.p.) injection of AA92593 at a dose of 30 mg/kg. A vehicle-only injection was administered to the control group.

-

Acclimation: Following injection, mice were allowed to acclimate for 20 minutes in a dark environment to ensure drug distribution and dark adaptation of the retina.

-

Pupil Measurement:

-

The mouse was gently restrained to minimize movement and stress.

-

The eye was monitored using an infrared video camera, which does not stimulate the photoreceptors.

-

A baseline pupil diameter was recorded in darkness.

-

-

Light Stimulation:

-

A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) was delivered to the eye for a defined period (e.g., 60 seconds).

-

This light intensity is chosen to be well above the threshold for rod and cone saturation, thereby primarily measuring the sustained response driven by melanopsin.

-

-

Data Recording and Analysis:

-

The pupil diameter was continuously recorded throughout the light stimulation and subsequent dark period.

-

Pupil constriction was calculated as the percentage change from the baseline diameter.

-

Key parameters analyzed include the latency of constriction, maximum constriction achieved, and the speed of pupillary relaxation post-stimulus.

-

-

Reversibility Assessment: To confirm the transient nature of the antagonism, PLR measurements were repeated at time points up to 60 minutes post-administration to observe the return to a normal response profile.

Effect on the Pupillary Light Reflex Pathway

The pupillary light reflex pathway begins with the ipRGCs in the retina.[2] When stimulated by light, these cells depolarize and transmit signals via the optic nerve to the olivary pretectal nucleus (OPN) in the midbrain. Neurons from the OPN project to the Edinger-Westphal (EW) nucleus, which contains preganglionic parasympathetic neurons. These neurons, in turn, travel along the oculomotor nerve to the ciliary ganglion. Finally, postganglionic parasympathetic fibers innervate the iris sphincter muscle, causing it to contract and constrict the pupil.[2][4]

AA92593 intervenes at the very first step of this pathway. By blocking photoactivation of melanopsin within the ipRGCs, it prevents the initiation of the entire neural signal, effectively dampening the reflex at its source.

References

- 1. Pupillary Light Reflex (Chapter 8) - A Practical Guide to Portable Pupillometry [resolve.cambridge.org]

- 2. Pupillary light reflex - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Work by the Yau lab confirms melanopsin light-sensitive muscles influence pupil constriction in many mammalian eyes - The Solomon H Snyder Department of Neuroscience [neuroscience.jhu.edu]

- 5. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. AA92593 - Forlabs Website [forlabs.co.uk]

- 10. AA92593 - Biochemicals - CAT N°: 35836 [bertin-bioreagent.com]

- 11. researchgate.net [researchgate.net]

Understanding the role of AA92593 in light aversion studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its pivotal role in the study of light aversion and other non-image-forming visual responses. By elucidating the mechanisms through which AA92593 modulates melanopsin-mediated phototransduction, this document serves as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to AA92593 and Melanopsin

Melanopsin is a photopigment expressed in a small subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).[1] These cells are crucial for a variety of non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex (PLR), and the regulation of sleep and mood.[2] Light aversion, an innate behavior to avoid brightly lit environments, is also influenced by melanopsin signaling.

AA92593 is a potent and selective small-molecule antagonist of melanopsin.[3][4] It acts by competitively binding to the retinal-binding pocket of melanopsin, thereby preventing the conformational change required for signal transduction upon light exposure.[1][5] This targeted inhibition makes AA92593 an invaluable tool for dissecting the specific contributions of melanopsin to various physiological and behavioral responses to light.

Quantitative Data on the Efficacy of AA92593

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of AA92593 as a melanopsin antagonist.

Table 1: In Vitro Potency of AA92593

| Assay System | Parameter | Value | Reference |

| CHOOpn4 cells | IC50 (Ca2+ flux assay) | 665 nM | [3][5] |

| CHOOpn4 cells | Apparent Kb (pre-exposed to light) | 160 nM | [6] |

| Oocytes | IC50 | 190 nM | [6] |

| Human Melanopsin (Schild plot) | Apparent Kb | 105 nM | [6] |

Table 2: In Vivo Effects of AA92593 in Mice

| Experiment | Animal Model | Dosage & Administration | Key Finding | Reference |

| Pupillary Light Reflex (PLR) | Wild-type mice | 30 mg/kg, i.p., 20 min prior to measurement | ~50% attenuation of pupil constriction in response to light (1013 ph. cm-2. s-1) | [1][5] |

| Light Aversion (Negative Phototaxis) | Wild-type neonatal mice | 30 mg/kg, i.p. | Significantly reduced light aversion and freezing behavior, phenocopying Opn4-/- pups. | [6][7] |

| ipRGC Firing | rd mice (retinal degeneration) | 30 mg/kg, i.p. | >70% reduction in light-induced action potential firing in isolated retinas. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the characterization of AA92593's effects on light-mediated behaviors.

Pupillary Light Reflex (PLR) Measurement

Objective: To quantify the effect of AA92593 on the constriction of the pupil in response to a light stimulus.

Methodology:

-

Animal Model: Adult wild-type mice (e.g., C57BL/6J) are used. For studies isolating melanopsin's role, rd/rd mice, which lack functional rods and cones, can be utilized.[6]

-

Drug Administration: AA92593 is dissolved in a suitable vehicle (e.g., DMSO and saline). A dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 20 minutes prior to the light stimulus.[5][6]

-

Acclimation: Mice are dark-adapted for at least 30 minutes before the experiment.

-

Pupil Monitoring: The mouse is gently restrained, and one eye is monitored using an infrared camera connected to a video recording system.

-

Light Stimulus: A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) is delivered to the monitored eye for a defined duration (e.g., 60 seconds).[6]

-

Data Acquisition and Analysis: The pupil diameter is recorded before, during, and after the light stimulus. The percentage of pupil constriction relative to the baseline diameter is calculated.

Light Aversion Test (Negative Phototaxis)

Objective: To assess the role of melanopsin in light-avoidance behavior using AA92593.

Methodology:

-

Animal Model: Wild-type neonatal mice (P7-P9) are often used as they exhibit robust light aversion.[6]

-

Drug Administration: AA92593 (30 mg/kg) or vehicle is administered via i.p. injection prior to the test.

-

Apparatus: A testing chamber with a defined area is used. The experiment is conducted in a dark room.

-

Procedure:

-

Pups are placed in the center of the chamber and allowed to acclimate in darkness for a period (e.g., 2 minutes). Their baseline head movement is recorded.

-

A bright light source (e.g., blue light) is then turned on, and the behavior of the pups is recorded for a subsequent period (e.g., 2 minutes).[7]

-

-

Data Acquisition and Analysis: The primary metric is head movement, which is tracked and quantified. A reduction in head movement (freezing) and turning away from the light source are indicative of light aversion.[7] The total distance moved or the time spent in different zones of the chamber can also be analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

Melanopsin Signaling Pathway and Inhibition by AA92593

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Melanopsin and inner retinal photoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanopsin activates divergent phototransduction pathways in intrinsically photosensitive retinal ganglion cell subtypes | eLife [elifesciences.org]

- 4. Small-molecule antagonists of melanopsin-mediated phototransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging roles of melanopsin in behavioral adaptation to light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Opsinamide AA92593: A Novel Avenue in Migraine Prophylaxis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, a heightened sensitivity to light. Emerging research has implicated the photopigment melanopsin (OPN4), expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), as a key player in the mechanisms underlying light-induced migraine pain. This has led to the exploration of melanopsin antagonists as a potential therapeutic strategy. This technical guide provides a comprehensive overview of the selective and competitive melanopsin antagonist, AA92593. We delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting the melanopsin signaling pathway for the treatment of migraine.

Introduction to Melanopsin and its Role in Migraine

Melanopsin is a G-protein coupled receptor found in a small subset of retinal ganglion cells that are intrinsically photosensitive.[1] These ipRGCs are crucial for non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex, and the modulation of sleep and wakefulness.[1] Notably, melanopsin has been linked to photophobia and the exacerbation of migraine headaches.[1][2] Photic signals from ipRGCs are transmitted to thalamic trigeminovascular neurons, which are involved in the perception of headache intensity.[2] Studies have shown that individuals with migraine exhibit greater sensitivity to melanopsin- and cone-directed light stimulation, suggesting an amplification of ipRGC signals.[1][3] This hypersensitivity of melanopsin-mediated pathways is thought to contribute to the cortical spreading depression associated with migraine aura and pain.[4] Therefore, antagonizing melanopsin activity presents a promising therapeutic target for mitigating migraine symptoms, particularly photophobia.

AA92593: A Selective Melanopsin Antagonist

AA92593 is an opsinamide compound that acts as a selective and competitive antagonist of mammalian melanopsin.[2][5][6] It functions by competing with the chromophore retinal for the retinal-binding pocket of melanopsin, thereby inhibiting its activation by light.[2][5] This antagonism leads to a reduction in downstream signaling cascades initiated by melanopsin activation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for AA92593 from various preclinical studies.

Table 1: In Vitro Efficacy of AA92593

| Assay Type | Cell Line | Parameter | Value | Reference |

| Ca2+ Flux Assay | CHOOpn4 | IC50 | 665 nM | [1][6] |

| Gsα/q11 Activation Assay | COS-1 (human melanopsin) | IC50 | 1.05 ± 0.28 μM | [5] |

| Gsα/q11 Activation Assay | COS-1 (mouse melanopsin) | IC50 | 2.98 ± 0.58 μM | [5] |

| Radioligand Binding Assay | CHOOpn4 cell membranes | Ki | 16 ± 2 nM | |

| Schild Analysis (functional assay) | CHOOpn4 | Apparent Kb | 105 nM |

Table 2: In Vivo Efficacy and Pharmacokinetics of AA92593

| Animal Model | Administration | Dosage | Effect | Reference |

| Wild type (WT) mice | Intraperitoneal (IP) | 30 mg/kg | Attenuated pupil constriction by ~50% | [1][6] |

| Rabbits | Not specified | Not specified | Decreased intraocular pressure (IOP) | [6] |

| Pharmacokinetics (Mice) | Intraperitoneal (IP) | 30 mg kg−1 | Retina levels >2,000 ng. g−1 (~7.5 µM) at 30 min, >95% cleared within 2 h |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AA92593.

Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the light-induced increase in intracellular calcium in cells expressing melanopsin.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHOOpn4).

-

Reagents:

-

Fura-2 AM or other suitable calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

AA92593 stock solution in DMSO.

-

-

Procedure:

-

Seed CHOOpn4 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.1%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add varying concentrations of AA92593 (or vehicle control) to the wells and incubate for a predetermined time (e.g., 20 minutes) in the dark.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation 3) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

-

Expose the cells to a light stimulus (e.g., 480 nm blue light) to activate melanopsin.

-

Record the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.

-

Calculate the inhibition of the light-induced calcium response at each concentration of AA92593 to determine the IC50 value.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of AA92593 to the melanopsin receptor.

-

Membrane Preparation:

-

Harvest CHOOpn4 cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand that binds to melanopsin (e.g., [3H]-AA41612), and varying concentrations of unlabeled AA92593.

-

For non-specific binding control wells, add a high concentration of an unlabeled competitor.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of AA92593 and perform a competition binding analysis to determine the Ki value.

-

In Vivo Pupillary Light Reflex (PLR) Measurement

This in vivo assay assesses the functional antagonism of melanopsin by measuring the constriction of the pupil in response to a light stimulus.

-

Animal Model: Wild-type mice (e.g., C57BL/6J).

-

Procedure:

-

Dark-adapt the mice for at least 2 hours.

-

Administer AA92593 (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection.

-

After a predetermined time (e.g., 20 minutes), lightly sedate the mice if necessary to minimize stress-induced mydriasis.[6]

-

Position the mouse in a pupillometer system equipped with an infrared camera to record pupil diameter in darkness.[5]

-

Deliver a calibrated light stimulus (e.g., a 1-second pulse of blue light at 1013 ph. cm−2. s−1).[6]

-

Record the change in pupil diameter over time.

-

Analyze the data to determine parameters such as baseline pupil size, constriction amplitude, and constriction velocity.[5]

-

Compare the PLR in AA92593-treated mice to that in vehicle-treated controls to quantify the attenuation of the response.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to AA92593 and its investigation.

Caption: Melanopsin signaling pathway and the antagonistic action of AA92593.

Caption: Experimental workflow for the intracellular calcium flux assay.

Caption: Experimental workflow for the in vivo pupillary light reflex (PLR) measurement.

Conclusion and Future Directions

The selective melanopsin antagonist AA92593 represents a compelling tool compound for investigating the role of melanopsin in migraine pathophysiology. Its demonstrated in vitro and in vivo activity in modulating melanopsin-dependent pathways underscores the potential of this therapeutic strategy. The data presented in this guide highlight the potency and selectivity of AA92593. Further research is warranted to explore the efficacy of melanopsin antagonists in validated animal models of migraine and to assess their potential for clinical development. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate such investigations and accelerate the discovery of novel treatments for this debilitating condition.

References

- 1. Selective amplification of ipRGC signals accounts for interictal photophobia in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADVANCES IN UNDERSTANDING THE MECHANISMS OF MIGRAINE-TYPE PHOTOPHOBIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jov.arvojournals.org [jov.arvojournals.org]

- 4. Hypersensitivity of Intrinsically Photosensitive Retinal Ganglion Cells in Migraine Induces Cortical Spreading Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct and consensual murine pupillary reflex metrics: Establishing normative values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pupillary reflex and behavioral masking responses to light as functional measures of retinal degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of AA92593 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a potent and selective competitive antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2] Melanopsin plays a crucial role in non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex (PLR), and light aversion.[1][3][4] As a selective inhibitor, AA92593 offers a valuable tool for investigating the physiological roles of melanopsin and holds potential for therapeutic applications in conditions such as migraine-associated photophobia.[5][6] These application notes provide detailed protocols for the in vivo administration of AA92593 in mice to study its effects on melanopsin-mediated photoresponses.

Mechanism of Action

AA92593 functions by competing with retinaldehyde for the retinal-binding pocket of melanopsin.[2][7] This competitive antagonism prevents the light-induced activation of melanopsin and its downstream signaling cascade.[1] The inhibition of melanopsin by AA92593 has been shown to increase the expression of α-melanocyte-stimulating hormone (α-MSH) and influence the expression of the period circadian protein homolog 1 (Per1).[1][2]

Caption: Mechanism of AA92593 as a melanopsin antagonist.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of AA92593

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC₅₀ (Ca²⁺ flux assay) | CHO cells expressing melanopsin (CHOOpn4) | 665 nM | [1][2][5] |

| Apparent Kb (light-exposed CHOOpn4 cells) | CHOOpn4 cells | 160 nM | [6] |

| Apparent Kb (retinal-reconstituted cells) | CHOOpn4 cells | ~6 µM | [6] |

| IC₅₀ (GsX GloSensor assay) | COS-1 cells (human melanopsin) | 1.05 ± 0.28 μM | [7] |

| IC₅₀ (GsX GloSensor assay) | COS-1 cells (mouse melanopsin) | 2.98 ± 0.58 μM | [4][7] |

| Pupillary Light Reflex Attenuation | Wild-type (WT) mice | ~50% | [1][6] |

Table 2: Pharmacokinetic Profile of AA92593 in Mice (30 mg/kg, IP)

| Time Post-Administration | Retina Concentration | Brain Concentration | Reference(s) |

| 30 minutes | >2,000 ng/g (~7.5 µM) | Measurable | [6][8] |

| 2 hours | >95% cleared from retina | - | [6][8] |

Experimental Protocols

Protocol 1: Preparation of AA92593 for In Vivo Administration

This protocol describes the preparation of AA92593 for intraperitoneal (IP) injection in mice.

Materials:

-

AA92593 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of AA92593 in DMSO (e.g., 20.8 mg/mL).[2]

-

Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and Saline. A common formulation is 40% PEG300, 5% Tween-80, and 55% Saline.

-

Working Solution Preparation: a. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2] b. Add 50 µL of Tween-80 to the mixture and mix until fully incorporated.[2] c. Add 450 µL of Saline to bring the total volume to 1 mL and mix to achieve a clear solution.[2] d. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Control Vehicle: Prepare a vehicle control solution following the same procedure but omitting the AA92593.

Protocol 2: In Vivo Administration and Pupillary Light Reflex (PLR) Measurement

This protocol details the administration of AA92593 to mice and the subsequent measurement of the pupillary light reflex to assess melanopsin function.

Animal Models:

-

Wild-type (WT) C57BL/6J mice are suitable for observing the effects on the combined rod, cone, and melanopsin systems.[6]

-

rd/rd mice, which lack functional rods and cones, can be used to isolate and study melanopsin-specific responses.[6]

-

Opn4⁻/⁻ mice can be used as a negative control to confirm that the observed effects are melanopsin-dependent.[6]

Materials:

-

Prepared AA92593 working solution and vehicle control

-

Mice (e.g., WT C57BL/6J)

-

Insulin syringes with 28-30 gauge needles

-

Animal scale

-

Pupillometer or a camera with a macro lens and controlled light source

-

Light source capable of delivering a specific irradiance (e.g., 10¹³ photons/cm²/s)[6]

-

Restraining device for mice (optional, if required for imaging)

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the experimental room for at least 1 hour before the procedure.

-

Dosing: a. Weigh each mouse to determine the correct injection volume. b. Administer AA92593 at a dose of 30 mg/kg via intraperitoneal (IP) injection.[1][2][6] c. Administer an equivalent volume of the vehicle solution to the control group.

-

Pre-Measurement Incubation: Wait for 20 minutes after the IP injection before starting the PLR measurement to allow for drug distribution to the retina.[1][2][6]

-

Pupillary Light Reflex (PLR) Measurement: a. Place the mouse in a dark environment to allow for dark adaptation of the pupils. b. Record the baseline pupil diameter in the dark. c. Expose one eye to a light stimulus of high irradiance (e.g., 10¹³ photons/cm²/s) for a defined period (e.g., 60 seconds).[6][9] d. Record the pupil constriction in response to the light stimulus. This can be done by capturing images or videos of the pupil at specific time points during and after light exposure. e. Key parameters to measure include the initial pupil diameter, the minimum pupil diameter achieved during light exposure, and the speed of constriction.

-

Data Analysis: a. Calculate the pupil area or diameter at each time point. b. Normalize the pupil size to the baseline (dark-adapted) size. c. Compare the extent and dynamics of pupil constriction between the AA92593-treated and vehicle-treated groups. A significant reduction in pupil constriction in the AA92593 group indicates successful melanopsin antagonism.[6][9] The effect is expected to be a ~50% attenuation of pupil constriction.[1][6]

-

Reversibility: The effects of AA92593 on PLR are reversible, with a return to normal responses typically observed within 60 minutes, which correlates with the clearance of the compound from the retina.[9]

Caption: Experimental workflow for in vivo AA92593 administration.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. AA92593 - Forlabs Website [forlabs.co.uk]

- 6. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Determining the Optimal Concentration of AA92593 for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of AA92593, a selective and competitive antagonist of melanopsin (OPN4), for use in cell culture experiments. AA92593 functions by competing with retinal for the binding pocket of melanopsin, thereby inhibiting its downstream signaling.[1][2][3][4] This document outlines the mechanism of action of AA92593, summarizes its reported efficacy in various cell lines, and provides detailed protocols for essential experiments to establish the ideal working concentration for your specific research needs. The included methodologies cover cell viability assays to assess cytotoxicity and functional assays to measure the inhibition of melanopsin-mediated signaling pathways.

Introduction to AA92593

AA92593 is a potent and selective small molecule inhibitor of melanopsin, a G-protein coupled receptor involved in non-image-forming visual functions such as circadian rhythm regulation and pupillary light reflex.[1][3] It acts as a competitive antagonist, displacing retinal from the melanopsin binding pocket.[1][2][3][4] Understanding the optimal concentration of AA92593 is critical for achieving maximal specific inhibition of melanopsin activity while minimizing off-target effects and potential cytotoxicity in cell culture models.

Quantitative Data Summary

The effective concentration of AA92593 can vary depending on the cell type, the specific melanopsin variant (human, mouse, etc.), and the experimental assay. Below is a summary of reported half-maximal inhibitory concentrations (IC50) and working concentrations from various studies.

| Cell Line/System | Assay Type | Reported IC50 / Working Concentration | Reference |

| CHOOpn4 Cells | Calcium Flux Assay | 665 nM | [1][5][6] |

| CHOOpn4 Cells | Competition Binding Assay (Ki) | 16 ± 2 nM | [7] |

| COS-1 Cells (expressing human melanopsin) | GloSensor™ cAMP Assay | 1.05 ± 0.28 µM | [2][3][4] |

| COS-1 Cells (expressing mouse melanopsin) | GloSensor™ cAMP Assay | 2.98 ± 0.58 µM | [2][3][4] |

| Melan-a melanocytes and B16-F10 melanoma cells | Functional Assay | 10 µM | [6] |

| Xenopus Oocytes (expressing mouse melanopsin) | Electrophysiology | Dose-dependent inhibition | [7] |

Signaling Pathway of Melanopsin and Inhibition by AA92593

Upon activation by light, melanopsin can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the modulation of intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).[2][3][4] AA92593 blocks these downstream signaling events by preventing the initial activation of melanopsin.

Figure 1: Melanopsin signaling pathway and the inhibitory action of AA92593.

Experimental Protocols

To determine the optimal concentration of AA92593 for your specific cell culture experiments, a systematic approach is recommended. This involves an initial cytotoxicity assessment followed by a dose-response analysis using a relevant functional assay.

Figure 2: Workflow for determining the optimal AA92593 concentration.

Protocol 1: Cell Viability Assay to Determine Cytotoxicity

It is crucial to first establish a concentration range of AA92593 that does not induce cell death. Tetrazolium-based colorimetric assays such as MTT, MTS, or WST-1 are suitable for this purpose. These assays measure the metabolic activity of viable cells.[8][9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

AA92593 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or MTS/WST-1 reagent

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of AA92593 in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared AA92593 dilutions or control medium to the respective wells.

-

Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the AA92593 concentration to identify the concentration at which viability begins to decrease.

Protocol 2: Functional Assay to Determine IC50

Once the non-toxic concentration range is established, a functional assay is required to determine the dose-dependent inhibitory effect of AA92593 on melanopsin signaling. The choice of assay depends on the primary G-protein coupling of melanopsin in your cell type (e.g., Gq-mediated calcium release or Gs/Gi-mediated cAMP modulation).

A. Calcium Flux Assay (for Gq-coupled signaling)

Materials:

-

Cells expressing melanopsin

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

AA92593 serial dilutions

-

Light source for melanopsin activation

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS according to the manufacturer's instructions. Remove the culture medium and add the loading solution to the cells. Incubate in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the serial dilutions of AA92593 (in the non-toxic range) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) in the dark.

-

Baseline Reading: Place the plate in the fluorescent plate reader and take a baseline kinetic reading for a few cycles.

-

Activation and Measurement: Activate melanopsin with a brief pulse of light of the appropriate wavelength (blue light, ~480 nm). Immediately begin measuring the change in fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the percentage of inhibition (relative to the no-drug control) against the log of the AA92593 concentration. Fit the data to a dose-response curve to determine the IC50 value.

B. cAMP Assay (for Gs/Gi-coupled signaling)

Materials:

-

Cells expressing melanopsin

-

cAMP assay kit (e.g., GloSensor™-based, HTRF, or ELISA)

-

AA92593 serial dilutions

-

Light source for melanopsin activation

-

Luminometer or appropriate plate reader for the chosen assay kit

Procedure:

-

Cell Seeding and Transfection (if applicable): Seed cells in the appropriate plate for your chosen cAMP assay. If using a reporter system like GloSensor™, transfect the cells according to the manufacturer's protocol.

-

Compound Incubation: Add the serial dilutions of AA92593 to the cells and incubate for a predetermined time.

-

Activation: Expose the cells to a light stimulus to activate melanopsin.

-

Assay Performance: Perform the cAMP assay according to the manufacturer's protocol. This typically involves cell lysis and detection of cAMP levels.

-

Data Analysis: Quantify the cAMP levels for each concentration. Plot the percentage of inhibition of the light-induced cAMP change against the log of the AA92593 concentration and determine the IC50.

Protocol 3: Western Blotting for Downstream Signaling

To confirm the inhibitory effect of the chosen optimal concentration of AA92593, you can analyze the phosphorylation state of downstream signaling proteins by Western blotting. For example, you can assess changes in the phosphorylation of kinases activated by calcium or cAMP signaling pathways.

Materials:

-

Cells expressing melanopsin

-

AA92593 at the determined optimal concentration

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10][11]

-

Primary antibodies (e.g., phospho-specific antibodies for downstream targets)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the optimal concentration of AA92593 for a specified time, followed by light stimulation. Include appropriate controls (no drug, no light).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (overnight at 4°C), followed by incubation with the HRP-conjugated secondary antibody (1 hour at room temperature).

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to compare the levels of the phosphorylated target protein between different treatment conditions.

Conclusion

The optimal concentration of AA92593 for cell culture experiments is cell-type and assay-dependent. A systematic approach involving cytotoxicity testing followed by functional dose-response assays is essential for determining the most effective and non-toxic concentration for your research. The protocols provided in these application notes offer a framework for this characterization, enabling reliable and reproducible results in the study of melanopsin signaling.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Molecular basis underlying the specificity of an antagonist AA92593 for mammalian melanopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. biorxiv.org [biorxiv.org]

- 5. AA92593 - Forlabs Website [forlabs.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small molecule antagonists of melanopsin-mediated phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Pharmacological Silencing of ipRGCs with AA92593

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically photosensitive retinal ganglion cells (ipRGCs) are a unique subset of retinal neurons that express the photopigment melanopsin, enabling them to directly detect light.[1][2] These cells play a crucial role in non-image-forming visual functions, such as circadian rhythm entrainment, pupillary light reflex, and sleep regulation.[1][2][3] The compound AA92593 is a selective and competitive antagonist of melanopsin (OPN4), offering a powerful tool for the pharmacological silencing of ipRGCs to study their physiological roles and explore potential therapeutic interventions for light-sensitive disorders.[1][4]

AA92593 acts by competing with the chromophore retinal for the binding site on melanopsin, thereby inhibiting its light-induced activation.[1][5][6] This specific mechanism of action allows for the targeted silencing of ipRGCs without significantly affecting rod and cone photoreceptor functions.[7][8]

Mechanism of Action of AA92593

AA92593 functions as a competitive antagonist at the retinal binding pocket of melanopsin.[1][5] Upon binding, it prevents the conformational change in melanopsin that is normally induced by light, thereby blocking the initiation of the phototransduction cascade. This cascade involves the activation of G proteins (primarily of the Gq/11 family) and subsequent downstream signaling pathways that lead to the depolarization of the ipRGC.[5][6] Studies have confirmed that AA92593 effectively suppresses the light-induced activation of Gq, Gs, and Gi proteins by mammalian melanopsins.[5][6]

Quantitative Data on AA92593 Efficacy

The potency and efficacy of AA92593 in silencing ipRGCs have been quantified in various experimental models. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 665 ± 9 nM | CHO cells expressing human melanopsin (CHOOpn4) | [7] |